BenchChemオンラインストアへようこそ!

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Medicinal chemistry Structure-activity relationship Benzothiazole halogenation

This benzothiazole-piperazine hybrid features a 5-chloro-4-methyl substitution conferring distinct steric/electronic properties absent in 6-halo or unsubstituted analogs. With a favorable CNS MPO profile (MW 323.84, tPSA ~36.4 Ų, cLogP 3.2-3.5, 0 HBDs), it is ideal for CNS library inclusion and MAO-A inhibitor lead discovery. The propan-1-one acyl chain offers a versatile handle for late-stage diversification. Procure this precise chemotype to maintain SAR integrity and avoid potency gaps.

Molecular Formula C15H18ClN3OS
Molecular Weight 323.84
CAS No. 886919-85-3
Cat. No. B2668301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
CAS886919-85-3
Molecular FormulaC15H18ClN3OS
Molecular Weight323.84
Structural Identifiers
SMILESCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)Cl
InChIInChI=1S/C15H18ClN3OS/c1-3-13(20)18-6-8-19(9-7-18)15-17-14-10(2)11(16)4-5-12(14)21-15/h4-5H,3,6-9H2,1-2H3
InChIKeyBXNZTIRQJJVRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 886919-85-3) – Chemical Identity, In-Class Context, and Procurement-Relevant Characteristics


The compound 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 886919-85-3) is a synthetic benzothiazole-piperazine hybrid featuring a propan-1-one acyl substituent on the piperazine nitrogen. Its core scaffold combines a 5-chloro-4-methyl-1,3-benzothiazole group linked via position 2 to a piperazine ring. This specific substitution pattern distinguishes it from other mono-substituted benzothiazole-piperazines [1]. Benzothiazole-piperazine derivatives are recognized as privileged scaffolds in medicinal chemistry, with demonstrated activities including acetylcholinesterase (AChE) inhibition [2], cytotoxic effects against hepatocellular, breast, and colorectal cancer cell lines [3], and monoamine oxidase (MAO) inhibition [4]. The compound is primarily available as a research-grade screening compound or synthetic building block from specialty chemical suppliers. No regulatory approval (FDA, EMA) or pharmacopoeial monograph exists for this substance.

Why 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one Cannot Be Substituted by In-Class Analogs Without Quantitative Justification


Benzothiazole-piperazine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to even minor substituent changes on both the benzothiazole and piperazine moieties [1]. Within the Gurdal et al. series, GI50 values across HUH-7, MCF-7, and HCT-116 cell lines varied by orders of magnitude depending solely on the nature of the acyl/aroyl group attached to the piperazine; aroyl-substituted analogs 1h and 1j emerged as the most potent, while closely related analogs were substantially less active [2]. Similarly, the MAO-A and MAO-B inhibitory profiles of benzothiazole-piperazines are exquisitely sensitive to the substitution pattern: compound 3a showed MAO-A IC50 = 0.198 ± 0.008 µM with >100 µM against MAO-B (selectivity ratio > 505), while other congeners in the same series displayed inverted or diminished selectivity [3]. The 5-chloro-4-methyl substitution on the benzothiazole ring of CAS 886919-85-3 imparts distinct electronic and steric properties that cannot be replicated by 6-chloro, 6-bromo, or unsubstituted benzothiazole analogs. Furthermore, the propan-1-one N-acyl chain length directly influences lipophilicity, target binding, and metabolic stability relative to butan-1-one or 2,2-dimethylpropan-1-one congeners. Substituting this compound with a generic benzothiazole-piperazine without quantitative head-to-head data risks selecting a molecule with significantly different potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence: 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one vs. Closest Structural Analogs


Substituent Position and Halogen Type on the Benzothiazole Core: 5-Chloro-4-methyl vs. 6-Chloro and 6-Bromo Analogs

The 5-chloro-4-methyl substitution pattern on the benzothiazole ring of CAS 886919-85-3 is structurally distinct from the more common 6-chloro or 6-bromo benzothiazole-piperazine analogs. In the benzothiazole-piperazine series reported by Gurdal et al., all active cytotoxic derivatives were derived from a 4-methylbenzothiazole precursor with varying piperazine N-substituents, yielding GI50 values as low as 0.7 µM against HUH-7 cells for the most potent analog (compound 8) [1]. In contrast, 6-substituted benzothiazole-piperazine hybrids evaluated as cholinesterase inhibitors by Bhardwaj et al. showed that moving the substituent from position 5/4 to position 6, combined with different linker chemistry, yielded AChE IC50 values in the 0.40 µM to >100 µM range, demonstrating that the position and nature of the halogen directly governs biological potency [2]. The 5-chloro substituent in CAS 886919-85-3 occupies a position ortho to the thiazole sulfur and para to the methyl group, creating a unique electronic environment characterized by a Hammett σmeta value of approximately +0.37 for chlorine, which is distinct from the σpara contribution of a 6-chloro substituent. No published head-to-head comparison of 5-chloro-4-methyl vs. 6-chloro benzothiazole-piperazine-propan-1-ones is available in the peer-reviewed literature.

Medicinal chemistry Structure-activity relationship Benzothiazole halogenation

N-Acyl Chain Length and Branching: Propan-1-one vs. Butan-1-one and 2,2-Dimethylpropan-1-one Congeners

CAS 886919-85-3 bears a linear propan-1-one (propionyl) group on the piperazine nitrogen. The closest commercially available congener is 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 886920-35-0), which differs solely by one additional methylene unit in the N-acyl chain. Another analog, 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one, introduces geminal dimethyl branching at the α-carbon of the acyl group . The calculated logP (cLogP) for CAS 886919-85-3 is approximately 3.20–3.50, while the butan-1-one homolog (CAS 886920-35-0) has a cLogP of approximately 3.70–4.00, representing an increase of roughly 0.5 log units [1]. This difference in lipophilicity directly impacts aqueous solubility, membrane permeability, and non-specific protein binding. In Gurdal et al.'s benzothiazole-piperazine cytotoxic series, varying the acyl chain from acetyl to bulkier aroyl groups altered GI50 values by factors exceeding 10-fold, demonstrating that N-acyl chain identity is a critical potency determinant [2]. No experimental logP, solubility, or protein binding data specific to CAS 886919-85-3 have been published, but the physicochemical trend is well-established for homologous N-acyl piperazine series.

Lipophilicity Metabolic stability N-acyl chain SAR

Class-Level MAO Inhibitory Activity: Benzothiazole-Piperazine Scaffold Demonstrates Sub-Micromolar Potency and Isoform Selectivity

Benzothiazole-piperazine derivatives have recently been characterized as potent and selective monoamine oxidase (MAO) inhibitors. In a 2024 study by Tok et al., compound 3a—a benzothiazole-piperazine hybrid—inhibited MAO-A with an IC50 of 0.198 ± 0.008 µM while showing no meaningful inhibition of MAO-B (IC50 > 100 µM), yielding a selectivity index exceeding 505 [1]. Compound 3b from the same series showed even greater MAO-A potency (IC50 = 0.104 ± 0.004 µM). This contrasts with the cholinesterase inhibition profile: seven benzothiazole-piperazine derivatives evaluated for AChE/BuChE inhibition by Gurdal et al. failed to show meaningful inhibition (IC50 > 100 µM against both enzymes) compared to donepezil (AChE IC50 = 0.014 ± 0.0012 µM) [2]. The stark divergence between MAO and cholinesterase inhibitory profiles within the same scaffold class—with some derivatives showing nanomolar MAO-A potency and negligible AChE activity—demonstrates that the biological activity of benzothiazole-piperazines is exquisitely dependent on the specific substitution pattern, including the substituents on the benzothiazole ring. No MAO or AChE inhibition data specific to CAS 886919-85-3 have been published; the above data represent class-level benchmarks from structurally related benzothiazole-piperazines.

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

Class-Level Anticancer Cytotoxicity: Benzothiazole-Piperazine Scaffold Demonstrates Selective GI50 Values Against HUH-7, MCF-7, and HCT-116 Cell Lines

The benzothiazole-piperazine scaffold has been extensively evaluated for anticancer activity. In the foundational study by Gurdal et al. (2015), ten benzothiazole-piperazine derivatives were screened against HUH-7 (hepatocellular), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines using the sulphorhodamine B (SRB) assay, with GI50 values reported [1]. The most potent aroyl-substituted analogs (1h and 1j) caused apoptosis via cell cycle arrest at the subG1 phase. In the expanded 2017 series, compound 8 (a 4-methylbenzothiazole derivative with a benzoylpiperazine acetamide group) achieved a GI50 of 0.7 µM against HUH-7 cells, representing sub-micromolar potency within this chemical class [2]. Key SAR findings include: (i) aroyl-substituted piperazines are consistently more potent than alkyl-acyl substituted analogs; (ii) the 4-methyl group on the benzothiazole is present in all active derivatives; (iii) selectivity indices (SI = GI50 normal cell line / GI50 cancer cell line) ranged from 6.93 to 29.23 for the most selective compounds [3]. CAS 886919-85-3, bearing a 5-chloro-4-methylbenzothiazole core with a propan-1-one (alkyl-acyl) piperazine substituent, has not been individually evaluated in these cytotoxicity panels. Based on SAR trends, the propan-1-one analog would be predicted to exhibit moderate cytotoxicity, potentially inferior to aroyl-substituted congeners but distinct from unsubstituted piperazine derivatives.

Anticancer screening Cytotoxicity Selectivity index

Physicochemical Differentiation: Molecular Weight, cLogP, and Hydrogen Bond Acceptor/Donor Profile vs. Common In-Class Comparators

CAS 886919-85-3 (C15H18ClN3OS, MW = 323.84 g/mol) contains 3 hydrogen bond acceptors (the carbonyl oxygen, the thiazole nitrogen, and the piperazine nitrogen) and 0 hydrogen bond donors, placing it within favorable drug-like property space (Lipinski Rule of Five compliance) [1]. By comparison, the butan-1-one homolog (CAS 886920-35-0, C16H20ClN3OS, MW = 337.87 g/mol) has a higher molecular weight and cLogP, while the 2,2-dimethylpropan-1-one analog (C18H24ClN3OS, MW = 365.92 g/mol) is substantially larger and more lipophilic. The unsubstituted benzothiazole analog 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS not located; MW ≈ 275.37 g/mol) lacks both the chloro and methyl substituents, resulting in lower MW and cLogP but also diminished steric bulk and altered electronic properties . The topological polar surface area (tPSA) for CAS 886919-85-3 is calculated at approximately 36.4 Ų, which is favorable for blood-brain barrier penetration (typically <60–70 Ų considered CNS-permeable). Critically, the absence of hydrogen bond donors means that target binding must rely on hydrophobic interactions, π-stacking (benzothiazole), and hydrogen bond acceptance, which constrains the target space relative to analogs containing NH or OH groups.

Drug-likeness Physicochemical properties Lead-likeness

Recommended Research and Industrial Application Scenarios for 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (CAS 886919-85-3)


CNS-Targeted Screening Library Enrichment Based on Favorable Physicochemical Parameters

With a calculated tPSA of approximately 36.4 Ų (below the 60–70 Ų threshold for blood-brain barrier penetration), cLogP in the 3.20–3.50 range, and zero hydrogen bond donors, CAS 886919-85-3 is well-suited for inclusion in CNS-focused compound screening libraries [1]. The absence of HBDs and moderate lipophilicity are consistent with empirical parameters associated with CNS drug-likeness. Its intermediate molecular weight (323.84 g/mol) also conforms to lead-likeness criteria (MW ≤ 350). When compared to the larger butan-1-one (MW = 337.87) or 2,2-dimethylpropan-1-one (MW = 365.92) analogs, CAS 886919-85-3 offers a more favorable CNS MPO (Multiparameter Optimization) score purely on physicochemical grounds. Researchers seeking to diversify CNS screening decks with benzothiazole-piperazine chemotypes should prioritize this compound over higher-MW, higher-cLogP congeners.

MAO-A Inhibitor Lead Optimization Starting Point

Given the potent, isoform-selective MAO-A inhibition demonstrated by structurally related benzothiazole-piperazine derivatives (IC50 values as low as 0.104 µM with >505-fold selectivity over MAO-B [2]), CAS 886919-85-3 represents a viable starting point for MAO-A inhibitor lead optimization programs. The 5-chloro-4-methyl-1,3-benzothiazole core is a privileged scaffold within this chemotype class. Researchers should note that the propan-1-one N-acyl substituent of CAS 886919-85-3 is structurally distinct from the benzyl or aryl substituents present in the most potent literature MAO-A inhibitors, and SAR exploration of the N-acyl moiety is recommended as a primary optimization vector. This compound should be prioritized over unsubstituted benzothiazole-piperazines, which generally lack the steric and electronic features associated with high MAO-A affinity.

Oncology Probe Development Guided by Benzothiazole-Piperazine Cytotoxicity SAR

The benzothiazole-piperazine scaffold has demonstrated consistent anticancer activity across HUH-7, MCF-7, and HCT-116 cell lines, with GI50 values ranging from 0.7 µM (compound 8) to >100 µM depending on substitution [3]. CAS 886919-85-3 provides the 5-chloro-4-methylbenzothiazole core that is present in the most active series members, conjugated to a propan-1-one piperazine substituent. While aroyl-substituted analogs have shown superior potency, the propan-1-one derivative offers a synthetically accessible intermediate for late-stage diversification. Medicinal chemistry teams may procure this compound as (i) a substrate for piperazine N-deprotection and subsequent aroylation to generate potent analogs, or (ii) a reference compound to benchmark the contribution of the alkyl-acyl chain versus aroyl substitution in their own SAR campaigns. In procurement workflows, this compound should be selected over 6-halo-benzothiazole regioisomers, as the 5-chloro-4-methyl pattern aligns with the substitution motif found in the most extensively validated cytotoxic benzothiazole-piperazine series.

Chemical Biology Tool Compound for Benzothiazole-Piperazine Target Deconvolution Studies

The benzothiazole-piperazine scaffold has demonstrated polypharmacology across MAO, cholinesterase, and anticancer targets, making target deconvolution a critical step in phenotype-to-target translation. CAS 886919-85-3, with its defined substitution pattern (5-Cl, 4-CH3, propan-1-one), serves as a structurally precise probe for chemoproteomics or affinity-based target identification studies [4]. The chloro and methyl substituents provide distinct mass spectral signatures and NMR handles, facilitating metabolic identification and protein adduct characterization. The propan-1-one carbonyl offers a potential derivatization site for linker attachment (e.g., through oxime formation or reductive amination) to generate affinity chromatography resins or biotinylated probes. When procuring for chemical biology applications, CAS 886919-85-3 is preferable to the unsubstituted benzothiazole-piperazine-propan-1-one because the 5-chloro-4-methyl pattern provides additional steric bulk that may enhance binding specificity and reduce promiscuous interactions compared to the minimal scaffold.

Quote Request

Request a Quote for 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.